molecular formula C17H24N4O2S B11957198 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide CAS No. 109036-89-7

4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B11957198
CAS No.: 109036-89-7
M. Wt: 348.5 g/mol
InChI Key: KYRCCWKTPWMTSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-hexyl-6-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-hexyl-6-methyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Properties

CAS No.

109036-89-7

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

4-amino-N-(4-hexyl-6-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H24N4O2S/c1-3-4-5-6-7-15-12-13(2)19-17(20-15)21-24(22,23)16-10-8-14(18)9-11-16/h8-12H,3-7,18H2,1-2H3,(H,19,20,21)

InChI Key

KYRCCWKTPWMTSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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